C25H27F3N4O2S
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Overview
Description
This compound is a complex organic molecule that contains a trifluoromethyl group, a sulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(4-Butylphenyl)sulfonyl]-1-piperazinyl}-4-[3-(trifluoromethyl)phenyl]pyrimidine involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Attachment of the Piperazine Ring: The piperazine ring is typically introduced through a nucleophilic substitution reaction with a suitable halide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of the piperazine ring.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a ligand in coordination chemistry .
Biology:
- It has potential applications in the study of enzyme inhibition and receptor binding due to its structural features .
Medicine:
- The compound is being investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders .
Industry:
Mechanism of Action
The mechanism of action of 2-{4-[(4-Butylphenyl)sulfonyl]-1-piperazinyl}-4-[3-(trifluoromethyl)phenyl]pyrimidine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as modulation of neurotransmitter release or inhibition of specific metabolic pathways .
Comparison with Similar Compounds
2-{4-[(4-Butylphenyl)sulfonyl]-1-piperazinyl}-4-[3-(trifluoromethyl)phenyl]pyrimidine: can be compared with other sulfonyl-containing piperazine derivatives.
Trifluoromethyl-substituted pyrimidines: are also similar in structure and function.
Uniqueness:
- The presence of both a trifluoromethyl group and a sulfonyl group in the same molecule is relatively unique and contributes to its distinct chemical and biological properties.
- The combination of these functional groups with the piperazine ring and pyrimidine core makes this compound particularly versatile in various applications .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-propylsulfanyl-N-[2-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F3N4O2S/c1-3-16-35-22-21(17-8-10-18(34-2)11-9-17)30-24(31-22)12-14-32(15-13-24)23(33)29-20-7-5-4-6-19(20)25(26,27)28/h4-11H,3,12-16H2,1-2H3,(H,29,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHLXVUNIBSDAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F)N=C1C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F3N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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